![molecular formula C9H9ClO2 B1304610 3-ethoxybenzoyl Chloride CAS No. 61956-65-8](/img/structure/B1304610.png)
3-ethoxybenzoyl Chloride
Overview
Description
3-Ethoxybenzoyl Chloride is a chemical compound with the molecular formula C9H9ClO2 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-ethoxybenzoyl Chloride consists of a benzene ring substituted with an ethoxy group and a benzoyl chloride group . The molecular weight is 170.59 .Physical And Chemical Properties Analysis
3-Ethoxybenzoyl Chloride is a liquid at room temperature . It has a refractive index of 1.558 and a density of 1.214 g/mL at 25 °C . It has a boiling point of 123-125 °C/15 mmHg .Scientific Research Applications
Alzheimer’s Disease Research
3-Methoxybenzoyl chloride is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . These molecules help in combating the symptoms of Alzheimer’s disease .
Cancer Research
This compound aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition . This makes it a valuable compound in cancer research.
Chemical Synthesis
3-Methoxybenzoyl chloride is often used as a reagent in various chemical reactions due to its reactivity with a wide range of compounds .
Pharmaceutical Industry
Due to its properties, 3-Methoxybenzoyl chloride is used in the pharmaceutical industry for the synthesis of various drugs .
Material Science
In material science, this compound is used in the synthesis of polymers and other materials .
Biochemical Research
3-Methoxybenzoyl chloride is used in biochemical research due to its ability to react with various biological compounds .
Safety and Hazards
Mechanism of Action
Target of Action
3-Ethoxybenzoyl Chloride, also known as m-Anisoyl chloride , is primarily used in the synthesis of various organic compounds. It is a key intermediate in the production of 2-arylbenzofuran-based molecules and dihydropyrrolopyrimidine inhibitors . These molecules and inhibitors have been found to act against Alzheimer’s disease and tumor growth .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this process, the chloride atom in the 3-Ethoxybenzoyl Chloride molecule is replaced by the nucleophilic group of the target molecule. This results in the formation of a new covalent bond, effectively modifying the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 3-Ethoxybenzoyl Chloride are dependent on the specific target molecules it interacts with. For instance, when used in the synthesis of 2-arylbenzofuran-based molecules, it can affect pathways related to the progression of Alzheimer’s disease . Similarly, when used in the synthesis of dihydropyrrolopyrimidine inhibitors, it can influence pathways related to tumor growth .
Result of Action
The molecular and cellular effects of 3-Ethoxybenzoyl Chloride’s action are largely dependent on the specific molecules it is used to synthesize. For example, when used in the synthesis of 2-arylbenzofuran-based molecules, it can help combat the symptoms of Alzheimer’s disease . When used in the synthesis of dihydropyrrolopyrimidine inhibitors, it can aid in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of 3-Ethoxybenzoyl Chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is sensitive to moisture and should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
3-ethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMWSHYPYKDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377724 | |
Record name | 3-ethoxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxybenzoyl Chloride | |
CAS RN |
61956-65-8 | |
Record name | 3-ethoxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61956-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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